molecular formula C11H10O2S B1610411 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane CAS No. 96803-06-4

2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane

Cat. No.: B1610411
CAS No.: 96803-06-4
M. Wt: 206.26 g/mol
InChI Key: CZFQLAGBLPKGSX-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

96803-06-4

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)-1,3-dioxolane

InChI

InChI=1S/C11H10O2S/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-3,6-7,11H,4-5H2

InChI Key

CZFQLAGBLPKGSX-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC3=C(C=C2)SC=C3

Canonical SMILES

C1COC(O1)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.5 g of 1-benzothiophene-5-carbaldehyde and 49.5 mL of ethylene glycol were dissolved in 165 mL of toluene, to which 0.30 g of para-toluenesulfonic acid monohydrate was added, and this solution was stirred for 7 hours while heating it under reflux. The reaction mixture was cooled to room temperature, to which an aqueous solution of sodium hydroxide was added, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=5:1] to yield 15.8 g of 2-(1-benzothiophen-5-yl)-1,3-dioxolane as yellow oil.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
49.5 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of product from Step A (16.4 g, 0.1 mol), toluene (300 ml), p-toluenesulfonic acid (1.0 g) and ethylene glycol (20 ml) was heated at reflux with the aid of a Dean-Stark trap. After 6 hours, the organic layer was cooled, washed with saturated Na2CO3. The Na2CO3 layer was extracted with ethyl acetate (2×). The combined organic extracts were dried, filtered and concentrated to dryness. The residue was distilled at 149-153° C. at 0.3 mm Hg to yield 16.4 g (79%) of product.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
79%

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